4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
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Description
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N4S and its molecular weight is 281.2. The purity is usually 95%.
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Scientific Research Applications
Arylpiperazine Derivatives' Metabolism and Effects
Arylpiperazine derivatives, which include pyrimidinylpiperazine among others, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite some of these metabolites being explored for uncontrolled use as designer drugs, their complete pharmacological profile is still under investigation, highlighting the need for further research on their effects and metabolism (Caccia, 2007).
Anti-inflammatory Activity of Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. This suggests that pyrimidine derivatives can be potential leads for anti-inflammatory drug development, with specific molecular modifications enhancing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
DNA Interaction and Potential for Rational Drug Design
The synthetic dye Hoechst 33258 and its analogues, characterized by their benzimidazole and piperazine groups, strongly bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively for fluorescent DNA staining due to their cell permeability, serving as a foundation for rational drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structural component, is found in various therapeutic agents including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the importance of piperazine derivatives in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine Derivatives in Anti-inflammatory and Anti-mycobacterial Research
Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory and anti-mycobacterial activities. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing valuable insights for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Rashid et al., 2021).
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBAGOOUPPFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.